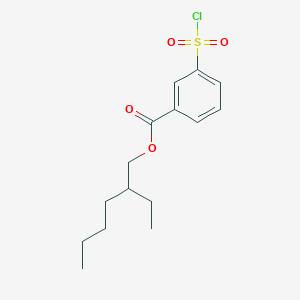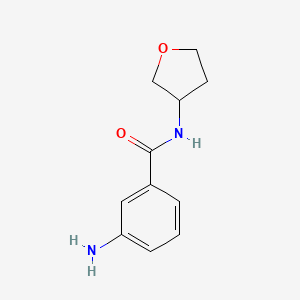![molecular formula C17H21FN4O2 B8334044 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B8334044.png)
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol
Overview
Description
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol is a complex organic compound with a unique structure that includes a pyrimidine ring, a fluorinated tetrahydrofuran moiety, and multiple amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the fluorinated tetrahydrofuran moiety: This step involves the fluorination of a tetrahydrofuran derivative, followed by its attachment to the pyrimidine ring.
Amination reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deaminated or defluorinated products.
Scientific Research Applications
2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it may be investigated for use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4,5-Diamino-2-fluoro-3-phenyl)pyrimidin-2-yl]propan-2-ol: Similar structure but lacks the tetrahydrofuran moiety.
2-[5-(4,5-Diamino-3-tetrahydrofuran-2-yl-phenyl)pyrimidin-2-yl]propan-2-ol: Similar structure but lacks the fluorine atom.
2-[5-(4-Amino-2-fluoro-3-tetrahydrofuran-2-yl-phenyl)pyrimidin-2-yl]propan-2-ol: Similar structure but has fewer amino groups.
Uniqueness
The uniqueness of 2-{5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol lies in its combination of a fluorinated tetrahydrofuran moiety, multiple amino groups, and a pyrimidine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H21FN4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[5-[4,5-diamino-2-fluoro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C17H21FN4O2/c1-17(2,23)16-21-7-9(8-22-16)10-6-11(19)15(20)13(14(10)18)12-4-3-5-24-12/h6-8,12,23H,3-5,19-20H2,1-2H3 |
InChI Key |
ICAPVLXAHMQCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)C2=CC(=C(C(=C2F)C3CCCO3)N)N)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylthioimidazo[1,5-a]pyridine](/img/structure/B8333970.png)
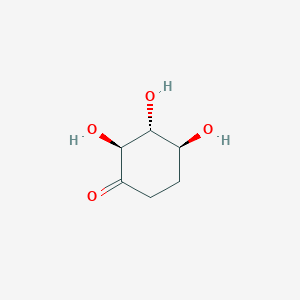

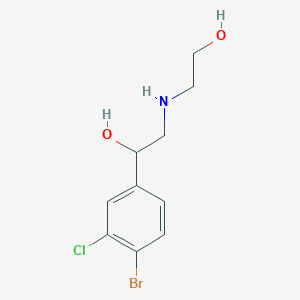
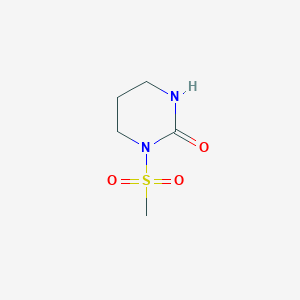
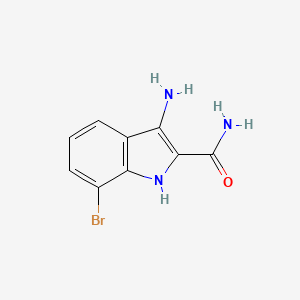
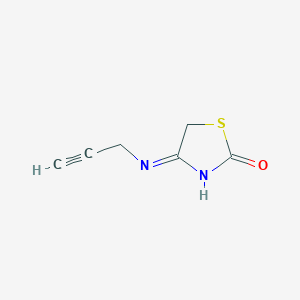
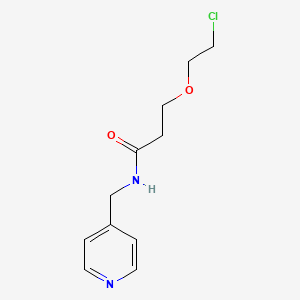
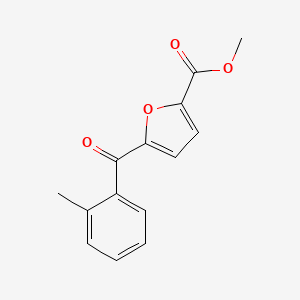
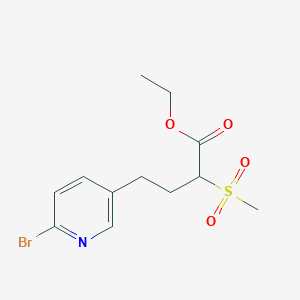
![4-[N'-(2-methoxyphenyl)ureido]phenylacetic acid](/img/structure/B8334047.png)
![(4H-thieno[3,2-c]chromen4-yl)methanamine](/img/structure/B8334066.png)
